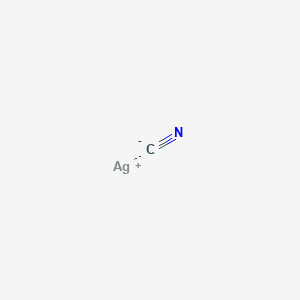

Silver cyanide

Description

Properties

IUPAC Name |

silver;cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Ag/c1-2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAGQMCIGQNPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CAgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024306 | |

| Record name | Silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.886 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-64-9 | |

| Record name | Silver cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVER CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33RV6XQ01M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Safe Handling and Properties of Silver Cyanide in a Laboratory Setting

Disclaimer: This document provides information on the properties, hazards, and safe handling procedures for silver cyanide. Due to its high toxicity and potential for misuse, a synthesis protocol for this compound is not provided. The information herein is intended for trained professionals in controlled laboratory environments.

This compound (AgCN) is a white to gray, odorless, and tasteless powder known for its high toxicity.[1][2] It is a critical component in applications such as silver electroplating.[3] However, its use demands strict adherence to safety protocols due to the severe risks associated with cyanide compounds. This guide outlines the essential physical and chemical properties, laboratory safety procedures, waste disposal, and emergency response protocols necessary for handling this compound safely.

Physicochemical and Toxicological Data

Proper handling of any chemical substance begins with a thorough understanding of its properties and associated hazards. The following tables summarize key data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | CAgN[4][5] |

| Molecular Weight | 133.886 g/mol [2][4] |

| Appearance | White to gray, odorless, tasteless powder[1][2][5] |

| Melting Point | 300-320°C (decomposes)[4][5][6] |

| Density | 3.95 g/cm³[4][5] |

| Solubility in Water | Insoluble (0.000023 g/100 mL at 20°C)[2] |

| Stability | Stable in dry air, but darkens and may decompose on exposure to light.[1][4][5] |

| Incompatibilities | Strong acids, oxidizers, ammonia, hydrogen peroxide, fluorine.[1][4][5][7] |

Table 2: Toxicological Data and Exposure Limits for Cyanides

| Parameter | Value |

| Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact[1][8][9] |

| Primary Health Hazards | Very toxic if swallowed, inhaled, or in contact with skin.[5][10] Causes serious eye damage and skin irritation.[8][11] |

| OSHA PEL (8-hour TWA) | 5 mg/m³ (as CN)[12][13] |

| NIOSH REL (10-minute Ceiling) | 4.7 ppm (5 mg/m³) (as CN)[12] |

| NIOSH IDLH | 25 mg/m³ (as CN)[5][12][13] |

| Acute Symptoms | Headache, dizziness, weakness, nausea, rapid heart rate, shortness of breath, convulsions, loss of consciousness, and death.[8][13][14] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to established protocols is mandatory to mitigate the risks associated with this compound.

Laboratory Handling Protocol

-

Designated Area: All work with cyanide salts must be conducted in a designated, clearly marked area within a certified chemical fume hood.[15][16]

-

Ventilation: Ensure adequate local exhaust ventilation to control airborne dust and prevent inhalation exposure.[7][8]

-

Personal Protective Equipment (PPE):

-

Prohibited Practices:

-

Storage: Store this compound in a cool, dry, well-ventilated, and securely locked cabinet.[8][15][18] Keep containers tightly closed and separate from incompatible materials, especially acids.[10][16]

Spill Decontamination Protocol

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.[7]

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.[7]

-

Containment: For spills inside a fume hood, carefully collect the powdered material with a shovel or scoop and place it into a sealed, labeled container for hazardous waste disposal.[1][7]

-

Surface Decontamination:

Waste Disposal Protocol

-

Segregation: Cyanide-containing wastes must be stored in dedicated, clearly labeled hazardous waste containers.[16][19] Do not mix with other waste streams, especially acidic waste.[20]

-

Labeling: Label containers as "HAZARDOUS WASTE – Cyanide" and include the date of generation.[16]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[8][17] Chemical treatment methods, such as alkaline chlorination or oxidation with hydrogen peroxide, may be used by specialized facilities to neutralize cyanide before final disposal.[21][22][23]

Mandatory Visualizations

The following diagrams illustrate critical safety workflows and the mechanism of cyanide toxicity.

Caption: Standard Operating Workflow for Handling this compound.

Caption: Biochemical Pathway of Cyanide Cellular Poisoning.

References

- 1. echemi.com [echemi.com]

- 2. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. This compound | CAS#:506-64-9 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. reliablecorp.com [reliablecorp.com]

- 9. nmfrc.org [nmfrc.org]

- 10. sifcoasc.com [sifcoasc.com]

- 11. silbercyanid.de [silbercyanid.de]

- 12. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]

- 13. nj.gov [nj.gov]

- 14. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 15. uh.edu [uh.edu]

- 16. lsuhsc.edu [lsuhsc.edu]

- 17. siltechpmr.com.au [siltechpmr.com.au]

- 18. toyochemical.jp [toyochemical.jp]

- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. prominetech.com [prominetech.com]

- 22. watermanaustralia.com [watermanaustralia.com]

- 23. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]

- 24. monash.edu [monash.edu]

- 25. npis.org [npis.org]

- 26. Essential First Aid Measures for Cyanide Poisoning: What to Do Immediately | AI Care [ai-care.id]

- 27. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver Cyanide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of silver cyanide (AgCN). It is intended to serve as a technical resource, offering detailed data, experimental methodologies, and visual representations of its chemical behavior.

Core Physical and Chemical Properties

This compound is an inorganic compound that appears as a white to gray, odorless, and tasteless powder which tends to darken upon exposure to light.[1][2][3] It is a key compound in silver electroplating and has applications in various chemical syntheses.[1][4]

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | AgCN | [1][5] |

| Molar Mass | 133.886 g/mol | [5][6][7] |

| Appearance | White to grayish crystalline solid/powder | [1][2][8] |

| Density | 3.943 - 3.95 g/cm³ | [6][8] |

| Melting Point | Decomposes at 320-335 °C (608-635 °F) | [5][6][9] |

| Solubility in Water | 0.000023 g/100 mL (at 20 °C) | [6] |

| Solubility Product (Ksp) | 5.97 × 10⁻¹⁷ | [6] |

| Solubility (Other) | Insoluble in alcohol and dilute acids.[6][10] Soluble in solutions of alkali cyanides, concentrated ammonia, ammonium (B1175870) hydroxide, and boiling nitric acid.[6][10][11] | |

| Crystal Structure | Hexagonal | [1][12] |

| Refractive Index | 1.68 | [12] |

| Magnetic Susceptibility (χ) | -43.2·10⁻⁶ cm³/mol | [6] |

Molecular Structure and Bonding

The crystal structure of this compound is composed of linear polymeric chains of -[Ag-CN]-.[1][6] In this structure, the linear, two-coordinate Ag⁺ ions are bridged by the cyanide ions (CN⁻).[1][6] This bonding arrangement is characteristic of silver(I) and other d¹⁰ metal ions.[6] These chains are packed in a hexagonal arrangement.[1][6] The bond lengths for both silver-to-carbon (Ag-C) and silver-to-nitrogen (Ag-N) are approximately 2.06 Å.[6]

Chemical Reactivity and Signaling Pathways

This compound's reactivity is dominated by its poor solubility and the strong affinity between silver(I) ions and cyanide ligands.

This compound reacts rapidly with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[11][13] This reaction underscores the critical need to store this compound away from acidic substances.[13][14][15]

Caption: Decomposition of solid AgCN by acid to form aqueous silver ions and toxic hydrogen cyanide gas.

Despite its insolubility in water, this compound dissolves in solutions containing an excess of cyanide ions.[6][16] This is due to the formation of stable, soluble complex ions, primarily the linear dicyanoargentate(I) ion, [Ag(CN)₂]⁻.[6][12] This property is fundamental to its use in silver electroplating baths.[16] It is also soluble in solutions containing other ligands like ammonia.[6]

Caption: Reaction of insoluble AgCN with excess cyanide ions to form the soluble [Ag(CN)₂]⁻ complex.

Experimental Protocols

The following sections detail standard laboratory procedures for the synthesis and analysis of this compound. All work involving cyanide compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[14][17]

This compound is typically prepared by the precipitation reaction between a soluble silver salt (e.g., silver nitrate) and a soluble cyanide salt (e.g., sodium or potassium cyanide).[6][18]

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a solution of silver nitrate (B79036) (AgNO₃) by dissolving a precisely weighed amount in deionized water.

-

Separately, prepare a stoichiometric equivalent solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in deionized water.

-

-

Precipitation:

-

Slowly add the cyanide solution to the silver nitrate solution with constant stirring.

-

A white precipitate of this compound (AgCN) will form immediately.[6]

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted ions.

-

Follow with a wash of ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to avoid decomposition. The final product should be a fine white or grayish powder.[1]

-

Caption: Experimental workflow for the synthesis of this compound via precipitation.

Determination of Silver Content:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Dissolution: Dissolve the sample in a solution of potassium cyanide (KCN) to form the soluble [Ag(CN)₂]⁻ complex.[12]

-

Analysis: Determine the silver concentration using one of the following methods:

-

Volumetric Titration: Titrate the resulting solution with a standardized solution of potassium thiocyanate (B1210189) (KSCN) using a ferric iron(III) indicator.

-

Atomic Absorption Spectroscopy (AAS): Analyze the solution using AAS to determine the precise concentration of silver.[12]

-

Determination of Cyanide Content:

-

Sample Preparation: Place a weighed sample of this compound in a distillation flask.

-

Acidification and Distillation: Carefully acidify the sample solution to liberate hydrogen cyanide (HCN) gas. The HCN is then distilled and collected in an alkaline absorbing solution (e.g., NaOH).

-

Titration: Titrate the cyanide in the absorbing solution with a standard solution of silver nitrate (AgNO₃) using a suitable indicator (e.g., p-dimethylaminobenzalrhodanine).[12]

Toxicology and Safety

This compound is highly toxic.[2][4] Exposure can occur through inhalation of dust, ingestion, or skin absorption, particularly through open wounds.[2] Acute high exposure can lead to symptoms of cyanide poisoning, including headache, dizziness, nausea, loss of consciousness, and potentially death.[19] Chronic exposure may lead to argyria, a permanent blue-gray discoloration of the skin and mucous membranes, as well as thyroid dysfunction.[2]

Safety Precautions:

-

Handle only in a well-ventilated chemical fume hood.[14]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[13][19]

-

Store in a cool, dry, well-ventilated, and locked area, away from light, acids, and strong oxidizing agents.[14][15][20]

-

In case of a spill, evacuate the area and collect the material in a sealed container for disposal as hazardous waste.[19]

-

Never mix with acids, as this will release deadly hydrogen cyanide gas.[13]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. WebElements Periodic Table » Silver » this compound [webelements.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [mekongchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. webqc.org [webqc.org]

- 13. reliablecorp.com [reliablecorp.com]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 15. silbercyanid.de [silbercyanid.de]

- 16. laboratorynotes.com [laboratorynotes.com]

- 17. echemi.com [echemi.com]

- 18. echemi.com [echemi.com]

- 19. nj.gov [nj.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of Silver Cyanide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of silver cyanide (AgCN) in various common organic solvents. This compound, an inorganic compound with a linear polymeric structure, exhibits low solubility in many solvents, a critical consideration in its application in fields ranging from electroplating to synthetic chemistry. Understanding its solubility profile is paramount for process optimization, reaction kinetics, and the development of novel applications.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the presence of complexing agents. While AgCN is notoriously insoluble in water, it exhibits some degree of solubility in certain organic solvents, particularly those with the ability to coordinate with the silver ion or disrupt the cyanide bridges in its solid-state structure. The available quantitative data for the solubility of this compound in select organic solvents at 25°C is summarized in the table below.

| Solvent | Chemical Formula | Type | Solubility (g/L) at 25°C |

| Methanol (B129727) | CH₃OH | Polar Protic | 31.68[1] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | 20.36[1] |

| Isopropanol | C₃H₈O | Polar Protic | 12.92[1] |

Beyond these specific values, qualitative descriptions indicate that this compound is generally insoluble in water and ethyl alcohol.[2] However, it is known to dissolve in the presence of excess cyanide ions, ammonia, or thiosulfate (B1220275) due to the formation of soluble complex ions such as [Ag(CN)₂]⁻.[3][4][5] Dimethyl sulfoxide (B87167) (DMSO) is also recognized as a powerful solvent for many inorganic salts, including cyanides.[6]

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and robust experimental methodologies. The following protocol outlines a general approach based on the widely accepted shake-flask method, which can be adapted for various organic solvents.

General Experimental Protocol: Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment:

-

This compound (AgCN), analytical grade

-

Organic solvents of high purity

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), Atomic Absorption Spectroscopy (AAS), or Titration apparatus.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, inert vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.

-

For Silver (Ag⁺) Quantification: Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for determining the concentration of silver ions.

-

For Cyanide (CN⁻) Quantification: Titration methods, such as the Liebig method using a standard silver nitrate (B79036) solution, can be employed.[7][8] Ion-selective electrodes are also a viable option.

-

For AgCN Quantification: If a suitable chromophore is present or can be derivatized, HPLC-UV may be used. Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can provide high specificity and sensitivity.

-

-

Data Analysis: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining this compound solubility can be visualized as follows:

Concluding Remarks for the Researcher

The provided data, though limited, indicates a higher solubility of this compound in polar protic organic solvents like methanol and ethanol compared to its near-insolubility in water. The detailed experimental protocol offers a robust framework for researchers to expand upon this knowledge base by determining the solubility of AgCN in a wider array of organic solvents, including polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and nonpolar solvents (e.g., toluene, hexane). Such data is invaluable for the rational design of synthetic routes, the formulation of silver-containing materials, and a deeper understanding of the coordination chemistry of this compound in non-aqueous media. Given the high toxicity of cyanide-containing compounds, all experimental work must be conducted with strict adherence to safety protocols in a well-ventilated laboratory environment.

References

- 1. scent.vn [scent.vn]

- 2. This compound|貴金属化成品総合メーカーの東洋化学工業株式会社 [toyochemical.jp]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]

Elucidating the Structure of Silver Cyanide (AgCN): A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation of silver cyanide (AgCN). The unique bonding and structural characteristics of AgCN, a seemingly simple inorganic compound, present a fascinating case study in the application of modern analytical methods. Its polymeric chain structure with "head-to-tail" disorder, where the cyanide ligand can coordinate to silver through either the carbon or nitrogen atom, has been a subject of considerable investigation. Understanding these structural nuances is critical in fields ranging from materials science to coordination chemistry, and by extension, in the design of novel therapeutic agents where metal-ligand interactions are paramount.

This document details the experimental protocols and summarizes the key quantitative findings from Infrared (IR) Spectroscopy, Raman Spectroscopy, Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy, and X-ray Diffraction (XRD). These techniques, when used in concert, provide a comprehensive picture of the linear polymeric chains, bond lengths, and the nature of the disorder within the AgCN lattice.

Structural Overview

This compound exists as a coordination polymer with the formula (-Ag-CN-)n.[1] The structure consists of linear chains where silver atoms are bridged by cyanide ligands.[1] A key feature of AgCN is the presence of "head-to-tail" disorder, meaning that within the polymeric chains, the cyanide groups can be oriented as either Ag-C≡N-Ag or Ag-N≡C-Ag.[2][3] Solid-state NMR studies have shown that approximately 30 ± 10% of the silver sites are disordered (-NC-Ag-CN- or -CN-Ag-NC-) and 70 ± 10% are ordered (-NC-Ag-NC-).[1][4]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of AgCN.

Table 1: Vibrational Spectroscopy Data for AgCN

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Infrared (IR) Spectroscopy | ν(C≡N) | 2164 | [5] |

| ν(C≡N) | 2166 (weak), 2139 (sharp, intense) | [6] | |

| ν(Ag-C/N) | 480 | [5] | |

| ν(Ag-C) | 476 | [6] | |

| δ(MCN) | 272 | [5] | |

| δ(NMC) | 112 | [5] | |

| Raman Spectroscopy | ν(C≡N) | Not prominently reported for solid AgCN |

Table 2: Solid-State NMR Spectroscopy Data for AgCN

| Nucleus | Parameter | Value | Reference |

| ¹³C | Carbon-Nitrogen Bond Length (rCN) | 1.16 ± 0.03 Å | [2][4] |

| ¹³C, ¹⁵N | Chemical Shift Tensors | Axially symmetric | [1] |

Table 3: X-ray Diffraction Data for AgCN

| Technique | Parameter | Value | Reference |

| Powder Neutron Diffraction | Ag-C Bond Length | 2.15(6) Å | [5] |

| Ag-N Bond Length | 1.86(8) Å | [5] | |

| Ag---Ag Separation | 3.881(5) Å | [5] | |

| Powder XRD | 2θ values (°) | 23.9, 29.8, 38.4, 49.3, 52.8, 58.5, 61.8 | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of results. The following sections outline the typical protocols for the spectroscopic analysis of AgCN.

3.1 Infrared (IR) Spectroscopy

-

Sample Preparation: Solid AgCN is finely ground and mixed with potassium bromide (KBr) powder in a ratio of approximately 1:100 (AgCN:KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid powder can be directly placed on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

3.2 Raman Spectroscopy

-

Sample Preparation: A small amount of solid AgCN powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD camera) is employed.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range is chosen to include the characteristic vibrational modes of AgCN.

3.3 Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

-

Sample Preparation: Isotopically enriched samples, such as Ag¹³CN, Ag¹³C¹⁵N, and AgC¹⁵N, are often used to enhance signal intensity and to probe specific couplings.[1][2] The powdered sample is packed into a zirconia rotor.

-

Instrumentation: A solid-state NMR spectrometer with a high-field magnet (e.g., 4.7 T, 7.05 T, or 9.4 T) is required.[1] A magic-angle spinning (MAS) probe is used to average out anisotropic interactions and obtain higher resolution spectra.

-

Data Acquisition: Carbon-13 and Nitrogen-15 NMR spectra are acquired on both stationary and MAS samples.[1][2] For MAS experiments, a spinning rate of several kilohertz is applied.[7] A two-site model is often necessary to successfully simulate the ¹³C MAS NMR line shape, which is influenced by the indirect nuclear spin-spin coupling between ¹⁰⁹/¹⁰⁷Ag and ¹³C nuclei.[4]

3.4 X-ray Diffraction (XRD)

-

Sample Preparation: A fine powder of AgCN is evenly spread on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα) is used.

-

Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram provides information about the crystal structure and lattice parameters.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of AgCN for structural elucidation.

Caption: Workflow for the spectroscopic analysis of AgCN.

Conclusion

The structural elucidation of this compound is a testament to the power of a multi-technique spectroscopic approach. While IR and Raman spectroscopies provide valuable insights into the vibrational modes and thus the bonding within the AgCN polymer, solid-state NMR is uniquely capable of probing the local environment of the carbon and nitrogen atoms, thereby quantifying the "head-to-tail" disorder. X-ray diffraction, in turn, provides fundamental information about the crystal lattice and precise bond lengths. For researchers in drug development and materials science, the methodologies and data presented herein serve as a robust framework for the characterization of complex coordination compounds, where subtle structural variations can have profound impacts on material properties and biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Insight into the structure of this compound from (13)C and (15)N solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structures of AuCN and AgCN and Vibrational Spectroscopic Studies of AuCN, AgCN, and CuCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: The Thermal Decomposition Pathway of Silver Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of silver cyanide (AgCN). This compound is a coordination polymer with significant applications in electroplating and as a precursor in the synthesis of various silver-containing compounds. A thorough understanding of its thermal stability and decomposition mechanism is critical for its safe handling, application in material synthesis, and for the development of silver-based pharmaceuticals where thermal processing may be involved.

Thermal Decomposition Pathway of this compound

The thermal decomposition of solid this compound is a direct process that primarily yields metallic silver and cyanogen (B1215507) gas. The decomposition occurs at a well-defined temperature, making it a subject of interest for understanding solid-state reaction mechanisms.

When heated in an inert atmosphere, this compound remains stable up to approximately 320°C.[1] Above this temperature, it undergoes a single-step decomposition process. The overall reaction for the thermal decomposition of this compound is as follows:

2AgCN(s) → 2Ag(s) + (CN)₂(g)

This reaction involves the breaking of the silver-cyanide coordination bonds within the solid lattice, leading to the formation of solid metallic silver and the release of gaseous cyanogen. It is important to note that when heated to decomposition, this compound can emit very toxic fumes.[2] Under certain conditions, particularly in the presence of impurities or reactive atmospheres, the formation of other toxic gases such as hydrogen cyanide (HCN) and nitrogen oxides cannot be ruled out.[2]

Visualization of the Decomposition Pathway

The straightforward, single-step decomposition of this compound can be represented by the following logical diagram:

Quantitative Data

| Parameter | Value | Source |

| Decomposition Temperature | ~320-335°C | [1][3] |

| Theoretical Mass Loss | 19.43% | Calculated |

| Solid Residue | Metallic Silver (Ag) | Inferred |

| Gaseous Product | Cyanogen ((CN)₂) | Inferred |

Calculation of Theoretical Mass Loss:

The molar mass of AgCN is 133.89 g/mol , and the molar mass of the (CN)₂ unit is 26.02 g/mol . According to the reaction 2AgCN(s) → 2Ag(s) + (CN)₂(g), for every two moles of AgCN that decompose, one mole of (CN)₂ gas is evolved. The mass loss is due to the release of the two cyanide groups as cyanogen gas.

-

Mass of 2 moles of AgCN = 2 * 133.89 g/mol = 267.78 g

-

Mass of 1 mole of (CN)₂ = 2 * 26.02 g/mol = 52.04 g

-

Theoretical Mass Loss (%) = (Mass of (CN)₂ / Mass of 2 moles of AgCN) * 100

-

Theoretical Mass Loss (%) = (52.04 g / 267.78 g) * 100 ≈ 19.43%

Therefore, the expected solid residue of metallic silver would be approximately 80.57% of the initial mass.

Experimental Protocols

The study of the thermal decomposition of this compound involves a combination of analytical techniques to determine the decomposition temperature, mass loss, and the identity of the evolved gases. The following outlines a typical experimental workflow.

Materials and Sample Preparation

-

Sample: High-purity this compound powder.

-

Preparation: The sample should be dried in a vacuum oven at a temperature below its decomposition point (e.g., 100°C) to remove any adsorbed moisture.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This is the primary technique for studying the thermal decomposition pathway. It provides quantitative data on mass loss as a function of temperature and identifies the gaseous products evolved during decomposition.

-

Instrument: A coupled Thermogravimetric Analyzer and Mass Spectrometer (TGA-MS).

-

Procedure:

-

A small, accurately weighed amount of the dried this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an inert atmosphere and to carry the evolved gases to the mass spectrometer.

-

The sample is heated from ambient temperature to a temperature above the expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

The TGA records the mass of the sample as a function of temperature.

-

Simultaneously, the evolved gases are transferred via a heated capillary to the mass spectrometer, which records the mass spectra of the gaseous products. The mass spectrometer should be set to scan a mass-to-charge ratio (m/z) range that includes the expected cyanogen molecule (m/z = 52).[4][5][6][7][8]

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal decomposition, providing information on whether the process is endothermic or exothermic.

-

Instrument: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed amount of the dried this compound sample (typically 2-5 mg) is sealed in an aluminum or gold pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a temperature range that encompasses the decomposition.

-

The DSC records the differential heat flow between the sample and the reference as a function of temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the thermal analysis of this compound.

References

- 1. WebElements Periodic Table » Silver » this compound [webelements.com]

- 2. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cyanogen [webbook.nist.gov]

- 5. Cyanogen [webbook.nist.gov]

- 6. Cyanogen [webbook.nist.gov]

- 7. Cyanogen [webbook.nist.gov]

- 8. Cyanogen | C2N2 | CID 9999 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of Silver Cyanide in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hazards associated with silver cyanide and the essential safety precautions required for its handling in a research laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks posed by this highly toxic compound.

Understanding the Hazards of this compound

This compound (AgCN) is a white to grayish, odorless, and tasteless powder that poses severe health risks.[1][2] It is crucial to understand its chemical properties and toxicological profile to handle it safely.

1.1. Chemical and Physical Properties

This compound is known for its low solubility in water.[3] However, it can decompose when moist or in the presence of light, and it reacts vigorously with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3]

1.2. Toxicological Profile

This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5][6] The primary toxicity stems from the cyanide ion, which interferes with cellular respiration.[3] Chronic exposure to silver compounds can lead to argyria, a condition characterized by a blue-gray discoloration of the skin and other body tissues.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Symptoms of cyanide poisoning can appear rapidly and include weakness, dizziness, headache, nausea, vomiting, shortness of breath, and convulsions.[5] In severe cases, exposure can lead to respiratory arrest and death.[5]

Quantitative Hazard Data

A thorough understanding of the quantitative toxicological data and exposure limits is fundamental for a proper risk assessment in the laboratory.

| Parameter | Value | Species/Route | Reference |

| LD50 (Oral) | 123 mg/kg | Rat | [7] |

| OSHA PEL (as CN) | 5 mg/m³ | TWA | [5] |

| NIOSH REL (as CN) | 5 mg/m³ | STEL/C | [5] |

| OSHA PEL (as Ag) | 0.01 mg/m³ | TWA | [5][8] |

| NIOSH REL (as Ag) | 0.01 mg/m³ | TWA | [5] |

| IDLH (as Ag) | 10 mg/m³ | [4] |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling; IDLH: Immediately Dangerous to Life or Health.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.

3.1. Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or potential hydrogen cyanide gas.[4][5][9] Local exhaust ventilation should be used at the site of chemical release.[10]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][7]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are required when handling this compound to protect against dust and splashes.[5][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., rubber or neoprene) and a lab coat or apron to prevent skin contact.[5] All protective clothing should be removed before leaving the work area.[10]

-

Respiratory Protection: In situations where dust cannot be adequately controlled or during emergency response, a NIOSH-approved respirator with appropriate cartridges for cyanides should be used.[4][5] All personnel requiring respiratory protection must be properly trained and fit-tested.[8]

Safe Handling and Storage Procedures

Strict protocols for the handling and storage of this compound are essential to prevent accidental exposure and dangerous reactions.

4.1. Handling

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][10]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Avoid the formation of dust.[12]

4.2. Storage

-

Store this compound in a cool, dry, and well-ventilated area in a tightly closed, original container.[5][7][11]

-

Store locked up, accessible only to authorized personnel.[7][12]

-

Crucially, store away from acids and oxidizing agents to prevent the release of hydrogen cyanide gas.[5][11]

-

Do not use metal containers for storage.[11]

Emergency Procedures and First Aid

Immediate and appropriate response to emergencies involving this compound can be life-saving. All laboratory personnel working with this compound must be trained in these procedures.

5.1. Spills and Leaks

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

Containment and Cleanup: Carefully collect the spilled material using a method that does not generate dust (e.g., sweeping with a soft brush) and place it into a sealed, labeled container for hazardous waste disposal.[5][10]

-

Decontamination: After the material has been collected, decontaminate the spill area with water.[5]

-

Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][10]

5.2. First Aid Measures

A cyanide antidote kit must be readily available, and personnel should be trained in its use.[10]

-

Inhalation: Remove the individual to fresh air immediately.[4] If breathing has stopped, begin rescue breathing (using universal precautions).[10] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[4][10] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]

-

Ingestion: If the person is conscious, rinse their mouth with water.[5][7] Do not induce vomiting.[13] Seek immediate medical attention.[5]

Waste Disposal

All this compound waste, including contaminated materials, must be disposed of as hazardous waste.[10] Do not discharge into drains or the environment.[11] Follow all institutional and regulatory guidelines for hazardous waste disposal.

Logical Relationship of Hazards and Precautions

The following diagram illustrates the direct relationship between the hazards posed by this compound and the necessary safety precautions.

Caption: Relationship between this compound hazards and safety measures.

By implementing these comprehensive safety measures, research laboratories can significantly reduce the risks associated with the handling of this compound, ensuring a safer environment for all personnel.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | AgCN | CID 10475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. reliablecorp.com [reliablecorp.com]

- 6. siltechpmr.com.au [siltechpmr.com.au]

- 7. toyochemical.jp [toyochemical.jp]

- 8. research.uga.edu [research.uga.edu]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. nj.gov [nj.gov]

- 11. silbercyanid.de [silbercyanid.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sifcoasc.com [sifcoasc.com]

Theoretical Perspectives on the Bonding in Silver Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on the nature of the chemical bond in silver cyanide (AgCN). It delves into the electronic structure, molecular geometry, and vibrational properties of AgCN as elucidated by various quantum chemical methods. A central theme is the exploration of the covalent and ionic contributions to the Ag-C bond, a topic of significant interest in understanding the reactivity and properties of this compound. This document summarizes key quantitative data, details the computational and experimental methodologies employed in seminal studies, and provides visual representations of the bonding models and analytical workflows to facilitate a deeper understanding for researchers in chemistry, materials science, and drug development.

Introduction

This compound (AgCN) is a fascinating compound, not only for its applications in areas such as silver plating and as a reagent in organic synthesis but also for the fundamental nature of its chemical bonding. The interaction between a heavy transition metal like silver and the cyanide ligand, which possesses a triple bond and lone pairs on both the carbon and nitrogen atoms, presents a rich area for theoretical investigation. Understanding the nuances of the Ag-CN bond, specifically the balance between covalent and ionic character, is crucial for predicting its reactivity and designing new materials and molecules with desired properties.

This guide synthesizes the findings from key theoretical studies, primarily focusing on ab initio and Density Functional Theory (DFT) calculations, to provide a detailed picture of the bonding in AgCN. Experimental data are also presented to provide context and a benchmark for the theoretical results.

Molecular Geometry and Structure

The solid-state structure of this compound consists of linear chains of -[Ag-CN]- where the silver(I) ions are bridged by the cyanide ligands.[1] This linear arrangement is typical for d¹⁰ metal ions like Ag(I).[1] Theoretical calculations on the isolated AgCN molecule consistently predict a linear geometry.

Bond Lengths

The equilibrium bond lengths of the Ag-C and C-N moieties are fundamental parameters that provide insight into the nature of the chemical bonds. Theoretical calculations at various levels of theory have been performed to determine these distances, which can be compared with experimental values obtained from powder neutron diffraction studies of the solid state.

| Method | Ag-C Bond Length (Å) | C-N Bond Length (Å) | Reference |

| Experimental (Solid State) | 2.15(6) | - | [2] |

| Experimental (Solid State) | ~2.06 | - | [1] |

| DFT (BP86) | 2.073 | 1.176 | [3] |

| CCSD(T) | 2.063 | 1.183 | [3] |

The Nature of the Ag-CN Bond: Covalent vs. Ionic Character

A central topic in the study of this compound is the debate over the degree of covalent versus ionic character in the Ag-C bond. While the electronegativity difference between silver and carbon would suggest a polar covalent bond, the presence of the d¹⁰ electron configuration on Ag(I) and the nature of the cyanide ligand lead to a more complex interaction.

Theoretical studies employing energy decomposition analysis (EDA) have been instrumental in partitioning the interaction energy between the Ag⁺ and CN⁻ fragments into distinct physical terms: electrostatic, Pauli repulsion, and orbital (covalent) interactions.

The consensus from these studies is that while covalent interactions are the driving force for the formation of the Ag-CN bond, the final bond is predominantly electrostatic in nature.[3] Calculations suggest that the bond has between 73% and 80% electrostatic character.[3] The contribution from π-bonding is found to be relatively small.[3]

Bonding Analysis Workflow

The logical flow for a computational analysis of the bonding in AgCN can be visualized as follows:

Molecular Orbital Picture

A qualitative molecular orbital (MO) diagram for a linear triatomic molecule like AgCN can be constructed by considering the interactions between the valence orbitals of the silver atom and the molecular orbitals of the cyanide ligand. The key interactions involve the σ and π orbitals of the CN⁻ fragment and the 5s, 5p, and 4d orbitals of the Ag⁺ ion.

The HOMO (Highest Occupied Molecular Orbital) of the CN⁻ ion, which is a σ-type orbital primarily located on the carbon atom, interacts with the empty 5s orbital of Ag⁺ to form a σ-bonding and a σ-antibonding MO. The filled π orbitals of CN⁻ can interact with the 5p and potentially the 4d orbitals of silver to form π-bonding and π-antibonding orbitals. The filled 4d orbitals of silver are relatively low in energy and are generally considered to be less involved in the primary bonding, although they can participate in some back-bonding interactions.

Simplified Molecular Orbital Interaction Diagram

Bond Dissociation Energies

The bond dissociation energy (BDE) is a critical measure of the strength of a chemical bond. Theoretical calculations provide valuable estimates for both homolytic and heterolytic bond cleavage.

| Dissociation Channel | Method | Calculated BDE (kcal/mol) | Reference |

| AgCN → Ag• + •CN (Homolytic) | DFT (BP86) | 82.6 | [3] |

| AgCN → Ag• + •CN (Homolytic) | CCSD(T) | 78.7 | [3] |

| AgCN → Ag⁺ + CN⁻ (Heterolytic) | DFT (BP86) | 213.9 | [3] |

| AgCN → Ag⁺ + CN⁻ (Heterolytic) | CCSD(T) | 214.2 | [3] |

The significantly higher energy required for heterolytic cleavage further supports the substantial ionic character of the Ag-CN bond.

Vibrational Frequencies

Vibrational spectroscopy provides an experimental probe of the bond strengths within a molecule. Theoretical frequency calculations can be compared to experimental infrared (IR) spectra to validate the computational models.

| Vibrational Mode | Experimental (IR, cm⁻¹) | DFT (BP86, cm⁻¹) | CCSD(T, cm⁻¹) | Reference |

| C-N Stretch | 2164 | 2261 | 2200 | [2],[3] |

| Ag-C Stretch | 480 | 418 | 415 | [2],[3] |

| Bending | 272 | 224 | 225 | [2],[3] |

The theoretical frequencies are in reasonable agreement with the experimental values, with DFT tending to overestimate the C-N stretching frequency.

Methodologies

Computational Protocols

-

Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. The study by Frenking et al. employed the BP86 functional, which combines Becke's 1988 exchange functional with Perdew's 1986 correlation functional.[3]

-

Coupled-Cluster Theory (CCSD(T)): A high-level ab initio method that provides very accurate results, often considered the "gold standard" in quantum chemistry. The (T) indicates the inclusion of triple excitations, which is crucial for achieving high accuracy.

-

Basis Sets: The choice of basis set is critical for accurate calculations. For silver, effective core potentials (ECPs) are often used to account for relativistic effects and to reduce the computational cost by treating the core electrons implicitly. The valence electrons are described by basis sets of varying sizes, such as the triple-zeta plus polarization (TZP) basis set.

-

Energy Decomposition Analysis (EDA): This method, as implemented in various quantum chemistry software packages, partitions the total interaction energy between two fragments (in this case, Ag⁺ and CN⁻) into physically meaningful components:

-

ΔE_elstat: The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

-

ΔE_Pauli: The repulsive interaction arising from the Pauli exclusion principle when the electron densities of the two fragments overlap.

-

ΔE_orb: The attractive orbital interaction term, which represents the covalent contribution to the bond, arising from the mixing of the orbitals of the two fragments.

-

Experimental Protocols

-

Powder Neutron Diffraction: This technique is used to determine the crystal structure of solid materials. A beam of neutrons is directed at a powdered sample, and the diffraction pattern is measured. The positions and intensities of the diffraction peaks are used to refine the crystal structure, including the atomic positions and bond lengths. The use of neutrons is particularly advantageous for locating light atoms like carbon and nitrogen in the presence of a heavy atom like silver.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequencies of the absorbed radiation correspond to the vibrational modes of the molecule, providing information about the bond strengths and functional groups present.

Conclusion

Theoretical studies, particularly those employing high-level ab initio and DFT methods, have provided a detailed and nuanced understanding of the bonding in this compound. The Ag-C bond is best described as a highly polar covalent bond with a dominant electrostatic component. While covalent interactions are essential for the formation of the bond, the final charge distribution is significantly ionic. This dual nature of the bonding is responsible for the unique properties and reactivity of this compound. The quantitative data on bond lengths, dissociation energies, and vibrational frequencies from these theoretical studies are in good agreement with available experimental data, providing a robust framework for further research and application of this important compound.

References

Synthesis of Silver Cyanide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver cyanide (AgCN) nanoparticles from various precursors. It is designed to equip researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and an understanding of the key pathways involved in the formation of these nanoparticles. This document summarizes current synthesis strategies, presents detailed experimental protocols, and includes characterization data to facilitate comparison and replication.

Introduction to this compound Nanoparticles

Silver nanoparticles (AgNPs) are widely recognized for their unique physicochemical properties and broad range of applications, particularly in the biomedical field.[1][2] Among the various forms of silver nanostructures, this compound (AgCN) nanoparticles possess distinct characteristics owing to the presence of the cyanide moiety. While the synthesis and application of elemental silver nanoparticles are extensively documented, the synthesis of AgCN nanoparticles represents a more specialized area of research. These nanoparticles can be synthesized through several methods, each offering different levels of control over particle size, morphology, and purity. Understanding these synthesis routes is crucial for tailoring the nanoparticles for specific applications, including their potential use in drug delivery and cancer therapy.[1]

Synthesis Methodologies

This section details the primary methods for synthesizing this compound nanoparticles, providing step-by-step experimental protocols and relevant characterization data.

Room-Temperature Synthesis from Acetonitrile (B52724)

A notable and convenient method for producing AgCN is through the cleavage of the C-CN bond in acetonitrile at room temperature, using iron salts as catalysts. This approach avoids the use of highly toxic alkali cyanides like NaCN or KCN.[3]

Experimental Protocol:

-

Dissolve 100 mg of iron(III) nitrate (B79036) (Fe(NO₃)₃) in 10 mL of acetonitrile (CH₃CN) in a 100 mL round-bottom flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 2 mL of 30% (w/w) hydrogen peroxide (H₂O₂) to the solution and continue stirring.

-

Upon the formation of a red solution, introduce 100 mg of silver nitrate (AgNO₃) and stir for an additional 5 minutes.

-

A white precipitate of AgCN will form.

-

Collect the precipitate and wash it thoroughly with distilled water.

-

Dry the final product in an oven at 100 °C.[4]

Reaction Pathway:

The synthesis involves the iron-catalyzed cleavage of the C-CN bond in acetonitrile to generate cyanide ions, which then react with silver ions to form AgCN.

References

- 1. Silver Nanoparticles as Carriers of Anticancer Drugs for Efficient Target Treatment of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver Nanoparticles for Biosensing and Drug Delivery: A Mechanical Study on DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unprecedented iron-assisted room temperature synthesis of AgCN using acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Silver Cyanide in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of silver cyanide in key areas of scientific research, including electroplating, photography, chemical synthesis, and metallurgy. The following sections detail the experimental protocols, quantitative data, and logical workflows of these pioneering scientific endeavors.

This compound in Electrochemistry: The Dawn of Silver Plating

The 19th century witnessed the birth of electroplating, a process that revolutionized the finishing of metallic objects. This compound, in the form of potassium this compound (KAg(CN)₂), was a cornerstone of early silver electroplating, providing a stable and effective source of silver ions for deposition. The process patented by George Richards Elkington and Henry Elkington in 1840, based on the discoveries of John Wright, laid the foundation for commercial silver plating.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocols

a) Preparation of the Plating Bath:

Early silver plating baths were typically prepared by dissolving this compound (AgCN) in a solution of potassium cyanide (KCN).[1][9] The reaction forms the soluble complex potassium this compound (KAg(CN)₂).

-

Reaction: AgCN (s) + KCN (aq) → K[Ag(CN)₂] (aq)

A typical bath composition from the late 19th to early 20th century would have been as follows:

| Component | Concentration Range (g/L) | Purpose |

| Potassium this compound (KAg(CN)₂) | 20 - 40 | Source of silver ions |

| Free Potassium Cyanide (KCN) | 20 - 50 | Anode corrosion and conductivity |

| Potassium Carbonate (K₂CO₃) | 20 - 60 | Increases solution conductivity |

b) The Electroplating Process:

The object to be plated (the cathode) and a pure silver anode were submerged in the potassium this compound bath. A direct current was then applied.

-

Surface Preparation: The base metal object (e.g., copper, brass, or nickel silver) was meticulously cleaned to ensure proper adhesion of the silver layer. This involved polishing and degreasing, often with alkaline solutions.

-

Strike Plating: To improve adhesion, a "strike" or "flash" coat of silver was often applied first. This involved using a bath with a lower silver concentration and a higher free cyanide content and applying a higher initial current density for a short period.

-

Plating: The object was then transferred to the main plating bath. The applied current caused silver ions from the KAg(CN)₂ complex to migrate to the cathode and deposit as a layer of metallic silver. At the anode, the silver metal would be oxidized and dissolve into the solution, replenishing the silver ions.

-

Cathode Reaction: [Ag(CN)₂]⁻(aq) + e⁻ → Ag(s) + 2CN⁻(aq)

-

Anode Reaction: Ag(s) + 2CN⁻(aq) → [Ag(CN)₂]⁻(aq) + e⁻

Quantitative Data:

| Parameter | Typical Historical Values |

| Current Density | 0.1 - 0.5 A/dm² |

| Temperature | Room Temperature (approx. 20-25°C) |

| Plating Time | Variable (minutes to hours) |

| Plating Thickness | Variable (typically a few micrometers) |

Experimental Workflow for 19th Century Silver Electroplating

Caption: Workflow of 19th-century silver electroplating.

The Role of Cyanide in Early Photography: The Wet Collodion (B3344781) Process

In 1851, Frederick Scott Archer invented the wet collodion process, which became the dominant photographic method for several decades.[12][13][14][15] This process required the photographic plate to be coated, sensitized, exposed, and developed within the span of about fifteen minutes. Potassium cyanide, a close chemical relative of this compound, played a crucial role as a fixing agent in this process.[12]

Experimental Protocol: The Wet Collodion Process

-

Plate Preparation: A clean glass plate was evenly coated with a solution of collodion (a solution of nitrocellulose in ether and alcohol) containing dissolved iodides and bromides.

-

Sensitization: The coated plate was then immersed in a silver nitrate (B79036) solution, forming light-sensitive silver iodide and silver bromide within the collodion layer.

-

Exposure: The still-wet plate was placed in a camera and exposed to light.

-

Development: The latent image was developed by pouring a solution of a reducing agent, such as pyrogallic acid or ferrous sulfate, over the plate.

-

Fixing: To make the image permanent, the unexposed and undeveloped silver halides were removed. This was achieved by immersing the plate in a fixing solution. While sodium thiosulfate (B1220275) ("hypo") could be used, potassium cyanide was often preferred for its rapid action and ability to produce very clean, clear shadow areas in the negative.

-

Washing and Varnishing: The plate was thoroughly washed to remove all residual chemicals and then coated with a protective varnish.

Quantitative Data: Fixing Bath Composition

A typical potassium cyanide fixing bath recipe from the era was as follows:

| Component | Amount |

| Potassium Cyanide | 30 grains |

| Distilled Water | 1 ounce |

Workflow of the Wet Collodion Photographic Process

Caption: The wet collodion photographic process workflow.

A Landmark in Chemical Synthesis: Wöhler's Synthesis of Urea (B33335)

In 1828, Friedrich Wöhler conducted a groundbreaking experiment that is widely considered a pivotal moment in the history of chemistry: the synthesis of an organic compound, urea, from inorganic starting materials.[16][17][18][19][20] This achievement challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. One of the methods Wöhler used involved the reaction of silver cyanate (B1221674) with ammonium (B1175870) chloride, which would have produced this compound as a byproduct had the reactants been reversed. In a related experiment, he reacted silver cyanate with ammonium chloride.

Experimental Protocol

Wöhler's original procedure involved the reaction of silver cyanate (AgOCN) with a solution of ammonium chloride (NH₄Cl).

-

Reaction: An aqueous solution of ammonium chloride was mixed with silver cyanate. A double displacement reaction occurred, forming ammonium cyanate (NH₄OCN) and a precipitate of silver chloride (AgCl).

-

AgOCN(s) + NH₄Cl(aq) → NH₄OCN(aq) + AgCl(s)

-

-

Separation: The silver chloride precipitate was removed by filtration.

-

Isomerization: The resulting aqueous solution of ammonium cyanate was then heated, causing it to isomerize into urea.

-

NH₄OCN(aq) → (NH₂)₂CO(aq)

-

-

Isolation: Upon evaporation of the water, crystalline urea was obtained.

While Wöhler did not report precise quantitative yields in his 1828 paper, subsequent recreations of the experiment have demonstrated its viability.

Reaction Pathway of Wöhler's Urea Synthesis

Caption: Wöhler's synthesis of urea from inorganic reactants.

This compound in Metallurgy: The MacArthur-Forrest Process

The late 19th century saw the development of the cyanide process, also known as the MacArthur-Forrest process, for extracting gold and silver from low-grade ores.[21][22][23] This hydrometallurgical technique was particularly significant for making the extraction of precious metals from such ores economically viable.

Experimental Protocol

The MacArthur-Forrest process involves the leaching of silver from crushed ore using a dilute solution of sodium or potassium cyanide.

-

Ore Preparation: The silver-containing ore was first crushed to a fine powder to increase the surface area for the chemical reaction.

-

Leaching: The powdered ore was then mixed with a dilute aqueous solution of sodium cyanide (typically 0.1-0.2%). In the presence of an oxidizing agent, usually oxygen from the air, the silver in the ore was converted into a soluble dicyanoargentate(I) complex.

-

For metallic silver: 4Ag(s) + 8NaCN(aq) + O₂(g) + 2H₂O(l) → 4Na--INVALID-LINK-- + 4NaOH(aq)

-

For silver sulfide (B99878) (argentite): Ag₂S(s) + 4NaCN(aq) → 2Na--INVALID-LINK-- + Na₂S(aq)

-

-

Separation: The resulting solution containing the dissolved silver complex was separated from the solid ore waste (tailings).

-

Precipitation: The silver was then recovered from the solution by cementation with zinc dust. The more electropositive zinc reduces the silver ions back to metallic silver, which precipitates out of the solution.

-

2Na--INVALID-LINK-- + Zn(s) → Na₂--INVALID-LINK-- + 2Ag(s)

-

-

Refining: The precipitated silver was then collected and further refined.

Quantitative Data:

The efficiency of the MacArthur-Forrest process was a significant improvement over previous methods.

| Parameter | Typical Historical Values/Conditions |

| Sodium Cyanide Concentration | 0.1% - 0.2% w/v |

| Leaching Time | 12 - 72 hours |

| pH of Solution | Maintained alkaline (pH > 10) to prevent the formation of toxic HCN gas |

| Silver Recovery Efficiency | 85% - 95% depending on the ore |

Logical Flow of the MacArthur-Forrest Process for Silver Extraction

Caption: MacArthur-Forrest process for silver extraction.

References

- 1. History of Electroplating - Sharretts Plating Company [sharrettsplating.com]

- 2. John Wright (1808-1844) - Graces Guide [gracesguide.co.uk]

- 3. John Wright (inventor) - Wikipedia [en.wikipedia.org]

- 4. Birmingham brilliance – a tribute to its chemists [soci.org]

- 5. Silver Plating (19th Century) - Antique Box Guide Antique Box Guide [antiqueboxes.org]

- 6. encyclopedia.design [encyclopedia.design]

- 7. knowledge.electrochem.org [knowledge.electrochem.org]

- 8. English electroplate silver: marks and hallmarks of British silver plate: Ha-Hh [silvercollection.it]

- 9. Evolution of Electroplating: From Traditional to Modern Techniques - Padmavati Chemtech Pvt Ltd. [padmavatichemtech.com]

- 10. aroundtheblock.com [aroundtheblock.com]

- 11. George Richards Elkington - Wikipedia [en.wikipedia.org]

- 12. Wet-collodion process | Early Photography, Ambrotype, Tintype | Britannica [britannica.com]

- 13. scribd.com [scribd.com]

- 14. Wet Collodion Process - Antique and Vintage Cameras [earlyphotography.co.uk]

- 15. A manual of the collodion photographic process (1852) [BP58-21] : Archer, Frederick Scott : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 16. chemedx.org [chemedx.org]

- 17. Urea - Wikipedia [en.wikipedia.org]

- 18. wohler urea [chem125-oyc.webspace.yale.edu]

- 19. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 20. mun.ca [mun.ca]

- 21. britannica.com [britannica.com]

- 22. Gold cyanidation - Wikipedia [en.wikipedia.org]

- 23. google.com [google.com]

Unveiling the Genesis of Silver Cyanide: A Technical Retrospective for the Modern Researcher

For immediate release: A comprehensive examination of historical chemical literature reveals that the discovery and initial synthesis of silver cyanide (AgCN), a compound pivotal to the development of coordination chemistry and various industrial processes, cannot be attributed to a single definitive experiment. Instead, its emergence is intricately linked to the pioneering work on cyanogen (B1215507) compounds by several eminent chemists of the late 18th and early 19th centuries, most notably Carl Wilhelm Scheele and Joseph Louis Gay-Lussac. While a precise date for the first isolation of pure this compound is not explicitly recorded, evidence strongly suggests its preparation and use as a precursor in experiments by 1815.

Historical Context and Discovery

The journey to understanding and synthesizing this compound began with the discovery of its constituent components. The Swedish chemist Carl Wilhelm Scheele was a central figure in the early history of cyanides. In 1782, he synthesized hydrocyanic acid, which he called "prussic acid".[1][2] His extensive work with this new acid and its salts, coupled with his investigations into the effects of light on various silver salts, lays a strong foundation for the probable, though undocumented, synthesis of this compound in his laboratory.[3]

However, the most concrete early reference to the use of this compound comes from the work of the French chemist Joseph Louis Gay-Lussac. In his seminal 1815 paper, "Recherches sur l'acide prussique" (Research on Prussic Acid), Gay-Lussac described the synthesis of cyanogen gas ((CN)₂) by heating dry this compound.[4][5][6] This indicates that a reliable method for the preparation of this compound was established by this time, as he was able to produce it in sufficient quantity and purity for further chemical investigation.

The intellectual landscape of the early 19th century was fertile ground for such discoveries. The work of Friedrich Wöhler and Justus von Liebig on the related compounds silver cyanate (B1221674) (AgOCN) and silver fulminate (B1208216) (AgCNO) in the 1820s was instrumental in developing the concept of isomerism.[7] Wöhler's landmark synthesis of urea (B33335) in 1828 from silver cyanate and ammonium (B1175870) chloride further underscores the availability and study of these silver-cyanogen compounds.[4][8][9]

The First Synthesis: An Inferred Protocol

While a detailed, step-by-step protocol from a single "discoverer" is not available, the synthesis of this compound in the early 19th century would have been a straightforward precipitation reaction, a common technique in the analytical and preparative chemistry of the era. The reaction involves the combination of a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a soluble cyanide salt, such as potassium cyanide (KCN).

Experimental Protocol: First Synthesis of this compound (Inferred)

Objective: To synthesize this compound via precipitation.

Reactants:

-

Silver nitrate (AgNO₃)

-

Potassium cyanide (KCN)

-

Distilled water

Procedure:

-

Preparation of Reactant Solutions:

-

A solution of silver nitrate was prepared by dissolving a known quantity of the salt in distilled water.

-

A separate solution of potassium cyanide was prepared in a similar manner.

-

-

Precipitation:

-

The potassium cyanide solution was slowly added to the silver nitrate solution with constant stirring.

-

A voluminous, white precipitate of this compound would form immediately upon the mixing of the two solutions. The underlying chemical equation for this reaction is: AgNO₃(aq) + KCN(aq) → AgCN(s) + KNO₃(aq)

-

-

Isolation and Purification:

-

The precipitate was allowed to settle, and the supernatant liquid, containing soluble potassium nitrate, was decanted.

-

The solid this compound was then washed multiple times with distilled water to remove any remaining soluble impurities.

-

The purified precipitate was subsequently dried. For Gay-Lussac's preparation of cyanogen, this drying step would have been crucial.

-

Quantitative Data

Historical records from this period often lack the detailed quantitative data, such as percentage yields and purity analyses, that are standard in modern chemical literature. The focus was primarily on the qualitative description of new substances and their reactions. However, the stoichiometry of the precipitation reaction provides a theoretical basis for the quantitative relationships.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Silver Nitrate (AgNO₃) | 169.87 | 1 |

| Potassium Cyanide (KCN) | 65.12 | 1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| This compound (AgCN) | 133.88 | 1 |

Logical and Experimental Workflow

The synthesis of this compound is a direct application of the principles of precipitation reactions, which were well-understood in the early 19th century. The logical workflow for its discovery and synthesis can be visualized as follows:

Signaling Pathway of the Synthesis Reaction

The fundamental process of the synthesis is the ionic reaction occurring in solution. This can be depicted as a simple signaling pathway.

Conclusion

The first synthesis of this compound was not a singular, celebrated discovery but rather a foundational step in the burgeoning field of cyanide chemistry in the early 19th century. While Carl Wilhelm Scheele's work on prussic acid laid the groundwork, it is Joseph Louis Gay-Lussac's 1815 publication on the synthesis of cyanogen from this compound that provides the earliest firm evidence of its preparation and use. The synthesis itself was, and remains, a straightforward precipitation reaction, a testament to the enduring utility of fundamental chemical principles. The early availability of this compound enabled further groundbreaking research, including the development of isomerism theory and the expansion of organic and coordination chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Biographies of Scientific Men/Gay-Lussac - Wikisource, the free online library [en.wikisource.org]

- 5. e-malt.com [e-malt.com]

- 6. La contribution de Gay-Lussac dans l’émergence de la chimie organique [journals.openedition.org]

- 7. Joseph-Louis Gay-Lussac | French Chemist & Physicist | Britannica [britannica.com]

- 8. historyofmedicine.com [historyofmedicine.com]

- 9. Joseph Louis Gay-Lussac - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Coordination Polymers with Silver Cyanide Linkers: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs) utilizing silver cyanide linkers. Silver-based CPs are of significant interest due to their diverse structural topologies and promising applications in various fields, including as antimicrobial agents, in drug delivery, and as sensors for biologically relevant molecules.

Application Notes

Silver(I) ions readily form linear coordination complexes, and when combined with bridging ligands such as cyanide, can assemble into one-, two-, or three-dimensional coordination polymers. The cyanide anion (CN⁻) is a versatile linker that can bridge silver centers, leading to robust network structures. The properties of the resulting CPs can be tuned by the choice of ancillary organic ligands, which can introduce functionality and control the dimensionality of the framework.